

# Alrizomadlin vs other MDM2 inhibitors efficacy

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## Compound Focus: Alrizomadlin

CAS No.: 1818393-16-6

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## Efficacy and Safety Profile Comparison

Feature	Alrizomadlin (APG-115)	Brigimadlin (BI 907828)
Latest Trial Phase	Phase II (data presented at ASCO 2025) [1]	Phase Ia/Ib (data published 2023-2024) [2] [3]
Administration	Oral, every other day for 21 days, then 7 days off [4]	Oral, once every 3 weeks or on days 1 & 8 of a 28-day cycle [2] [3]

| **Key Efficacy Data** | - **ACC (Monotherapy):** ORR 16.7%, DCR 100% (n=12) [1]

- **MPNST/BTC/LPS (Combo):** ORR 16.7% in BTC & LPS, durable responses in MPNST [1]
- **LPS (Phase I):** DCR 100% in MDM2-amp/TP53-wt patients (n=8) [4] | - **Solid Tumors (Phase Ia):** ORR 11.1%, DCR 74.1% (n=54) [3]
- **Liposarcoma:** DCR 100% in WDLPS, 75% inDDLPS [3]
- **BTC (Subset):** ORR 50% (6/12 patients; 2 monotherapy, 4 combo) [2] | | **Common TRAEs** | Thrombocytopenia, neutropenia, anemia, lymphocytopenia [4] | Nausea, vomiting, thrombocytopenia, neutropenia [3] | | **Notable Grade 3/4 TRAEs** | Thrombocytopenia (33.3%), lymphocytopenia (33.3%), neutropenia (23.8%), anemia (23.8%) [4] | Thrombocytopenia (25.9%), neutropenia (24.1%) [3] |

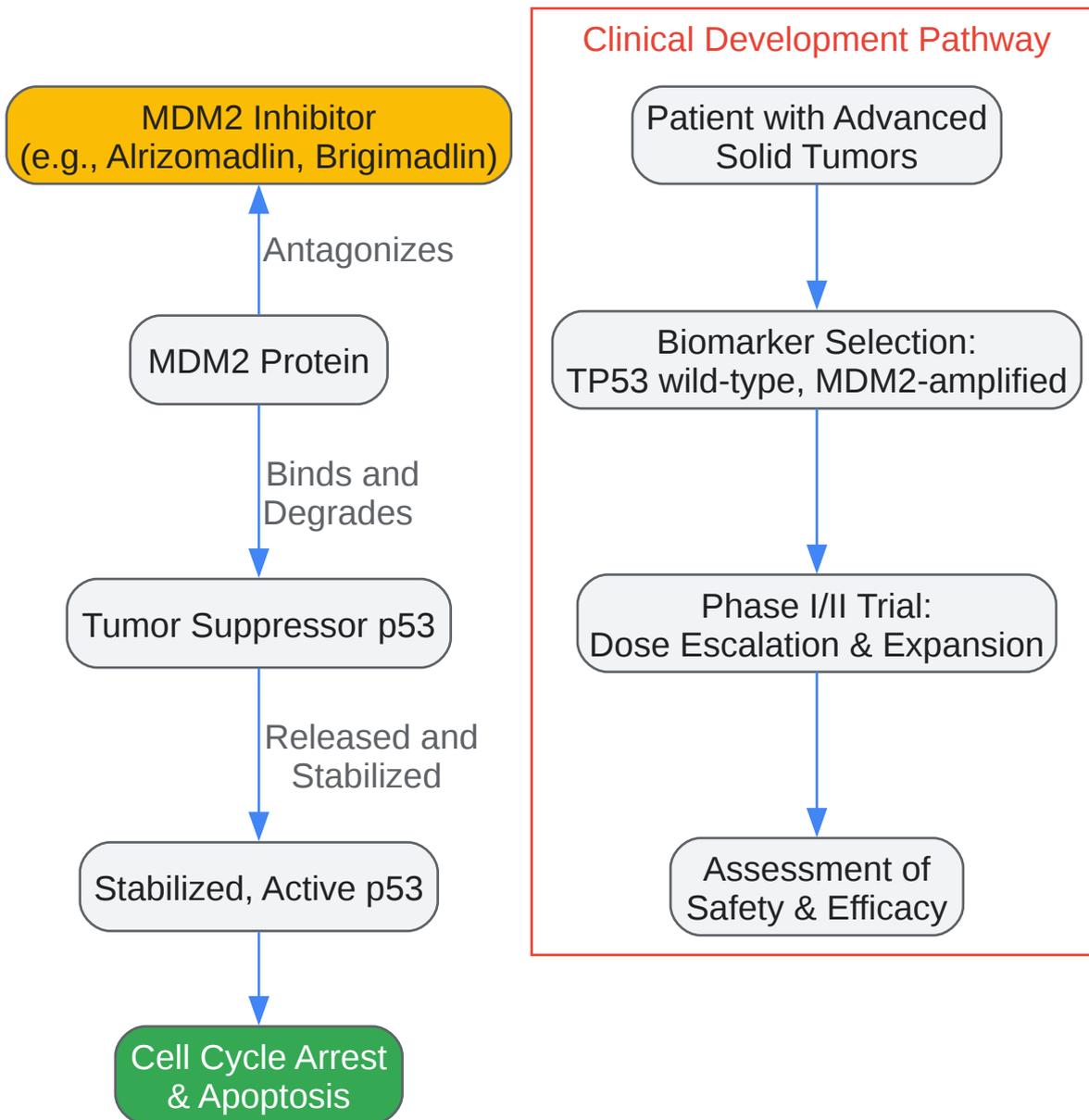
## Mechanism of Action and Experimental Protocols

MDM2 inhibitors share a common core mechanism: they disrupt the interaction between the MDM2 protein and the tumor suppressor p53 protein. In many cancers, the p53 pathway is inactivated, often because MDM2 binds to p53 and promotes its degradation. By blocking this interaction with small-molecule inhibitors, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis (programmed cell death) in tumor cells [5].

The clinical trials for both inhibitors followed similar rigorous designs:

- **Trial Design:** Both were open-label, Phase I dose-escalation studies for patients with advanced solid tumors that had progressed on standard treatments [4] [3].
- **Patient Selection:** A key inclusion criterion was the presence of wild-type TP53 status. MDM2 amplification status was also assessed, as this is a predictive biomarker for response [4] [2].
- **Endpoints:** Primary endpoints focused on safety, defining the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D). Secondary endpoints included pharmacokinetics, pharmacodynamics (such as measurement of plasma macrophage inhibitory cytokine-1/GDF15 as proof of p53 pathway activation [4] [3]), and preliminary antitumor activity using RECIST 1.1 criteria [4].
- **Dosing Regimen:** The schedules were optimized to manage toxicity while maintaining efficacy. **Alrizomadlin** uses a more frequent but lower "every other day" schedule, while brigimadlin is tested in both once-every-3-weeks and twice-a-month regimens [4] [3].

The diagram below illustrates the shared therapeutic pathway and clinical development workflow for these inhibitors.



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## Key Insights for Researchers

- **Tumor Type Focus:** The most compelling efficacy data for both compounds is in well-differentiated and dedifferentiated liposarcoma (WDLPS/DDLPS), where MDM2 amplification is a defining feature [4] [3]. **Alrizomadlin** also shows promise in adenoid cystic carcinoma (ACC) [1], while brigimadlin has demonstrated activity in biliary tract cancer (BTC) [2].
- **Combination Potential:** **Alrizomadlin** is being actively explored in combination with PD-1 inhibitors (e.g., toripalimab), with early data suggesting synergistic effects that can reverse immunotherapy

resistance in some tumors [4] [1]. This represents a significant direction for the field.

- **Safety Management:** Both drugs cause on-target hematological toxicities (thrombocytopenia, neutropenia). However, these are generally manageable with dose adjustments and supportive care, and they serve as a pharmacodynamic marker of p53 pathway activation [4] [3].

In conclusion, while head-to-head comparisons are not available, both **alrizomadlin** and brigimadlin are valuable assets in the MDM2 inhibitor class. Your choice for further research or development may depend on the specific tumor of interest and the strategic value of their respective combination therapy data.

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## References

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